2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde: is a chemical compound with the following properties:
CAS Number: 1860433-10-8
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Alkylation of Benzaldehyde: Benzaldehyde reacts with 3-hydroxy-3-methylazetidine (a cyclic amine) under suitable conditions to form the desired product.
Purification and Isolation: The resulting aldehyde is purified and isolated.
Industrial Production Methods:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity::
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation: Typically, oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Reactions with halogens (e.g., bromination or chlorination) or Friedel-Crafts acylation can occur.
- Oxidation: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzoic acid
- Reduction: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzyl alcohol
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups include benzaldehyde derivatives and azetidine-containing molecules.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-11(14)7-12(8-11)10-5-3-2-4-9(10)6-13/h2-6,14H,7-8H2,1H3 |
InChI Key |
CMDGFNSFZPPCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=CC=C2C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.